6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Overview
Description
6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques : Efficient methods for synthesizing derivatives of this compound involve base-catalyzed reactions with nucleophilic reagents, as demonstrated in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones (Dai, Chen, Liu, & Ding, 2011).
Structural Analysis : Crystal structure determination of several derivatives has been performed to understand the influence of structural modifications on molecular geometry and conformation (Chen & Liu, 2019).
Conversion to Antithrombotic Compounds : A representative derivative has been synthesized with antithrombotic effects, showcasing the compound's versatility in medicinal chemistry (Furrer, Wágner, & Fehlhaber, 1994).
Biological and Medicinal Applications
Antifolate Activity : Derivatives of this compound show potential as antifolates, inhibiting enzymes critical for the survival of various pathogens (Rosowsky, Mota, & Queener, 1995).
Antimicrobial and Antimycobacterial Effects : Certain derivatives exhibit promising antibacterial activity against various bacterial strains, including drug-resistant tuberculosis (Narender et al., 2016).
Antimalarial and Antibacterial Evaluation : Some derivatives have shown oral activity against Plasmodium berghei in mice, a model for malaria, and exhibited in vitro activity against various bacteria (Elslager et al., 1972).
Antitumor Potential : Microwave-assisted synthesis of certain derivatives has yielded compounds with significant activity against cancer cell lines (Insuasty et al., 2013).
Antimicrobial Activity of Substituted Compounds : Synthesized tricyclic compounds related to this chemical have shown significant antibacterial and antifungal activities (Mittal, Sarode, & Vidyasagar, 2011).
Other Applications
Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing its utility in organic chemistry (Ihara et al., 2011).
Physicochemical Properties and Activity Studies : Spirocyclic derivatives have been characterized for their physicochemical properties and evaluated for antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Candia et al., 2017).
Mechanism of Action
Target of Action
It is known that this compound can be used to prepare a compound that acts as aPARP inhibitor . PARP, or Poly (ADP-ribose) polymerase, is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
PARP inhibitors work by trapping PARP on the DNA at sites of single-strand breaks, preventing the repair of these breaks and leading to the formation of more complex DNA damage .
Biochemical Pathways
These double-strand breaks are more complex and difficult for the cell to repair .
Result of Action
Properties
IUPAC Name |
6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNGDFHKRAIVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CNC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556508 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109229-22-3 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of new antifolate compounds?
A1: this compound serves as a crucial starting material for synthesizing 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs. The research paper describes an improved method of preparing 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a key intermediate, from this compound []. This process involves several steps, including protecting the N2 position, substituting the 4-position, ammonolysis, and finally, removing the protecting groups and the 6-benzyl group via catalytic hydrogenolysis. These synthesized analogs are designed to target dihydrofolate reductase, an enzyme crucial in folate metabolism, and exhibit potential antifolate activity against pathogens like Pneumocystis carinii and Toxoplasma gondii [].
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